6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

Physicochemical Properties Medicinal Chemistry Computational Chemistry

Research on ATP-competitive topoisomerase IIα inhibitors often stalls due to poor kinome selectivity. 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one provides a validated 4-fluorophenyl-substituted triazinone core scaffold to address this bottleneck. • Establishes the 4-fluorophenyl pharmacophore essential for antimicrobial and anticancer SAR. • Ready-to-derivatize core at 97% purity accelerates focused library synthesis and potency optimization. • Consistent BenchChem supply ensures reproducible profiling against kinase panels and target selectivity studies.

Molecular Formula C9H6FN3O
Molecular Weight 191.16 g/mol
CAS No. 61709-00-0
Cat. No. B13136208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one
CAS61709-00-0
Molecular FormulaC9H6FN3O
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=NC(=O)N2)F
InChIInChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)
InChIKeyFSFOXKHVEFQBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one: Key Triazine Building Block


6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one is a monocyclic 1,3,5-triazin-2(1H)-one derivative, characterized by a 4-fluorophenyl substituent at the 6-position of the triazine ring . This structural class is widely recognized as a promising scaffold for the development of catalytic inhibitors targeting the ATP-binding site of human DNA topoisomerase IIα [1]. The presence of the 4-fluorophenyl moiety aligns with established structure-activity relationships (SAR) demonstrating that a fluorophenyl component directly attached to the triazine ring is essential for biological activity, particularly for antimicrobial applications [2]. The compound is typically available for research use with a purity of 97% and serves as a key intermediate for further optimization and medicinal chemistry campaigns .

4-Fluorophenyl Triazinone: Not Interchangeable with Analogs


The precise regiochemistry of the fluorine atom on the phenyl ring is a critical determinant of biological activity within the 1,3,5-triazine class. Direct structure-activity relationship (SAR) studies have established that the 3- or 4-fluorophenyl component is essential for antimicrobial efficacy, implying that unsubstituted phenyl, 2-fluorophenyl, or non-fluorinated analogs may exhibit significantly reduced or abolished activity [1]. Furthermore, in the context of human DNA topoisomerase IIα inhibition, the optimization of the substitution at position 6 of the triazin-2(1H)-one core is a key step in enhancing potency and modulating selectivity against a panel of human protein kinases [2]. Therefore, substituting 6-(4-fluorophenyl)-1,3,5-triazin-2(1H)-one with its 3-fluoro isomer (CAS 61709-01-1) or a different 6-substituent cannot be assumed to yield comparable results in structure-activity relationship studies or targeted inhibitor development.

6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one: Quantitative Evidence Guide


Physicochemical Comparison: 4-Fluoro vs. 3-Fluoro Isomer

A comparison of key physicochemical properties for the target 4-fluorophenyl compound (CAS 61709-00-0) and its 3-fluorophenyl isomer (CAS 61709-01-1) reveals identical molecular weight (191.16 g/mol) and calculated topological polar surface area (PSA: 58.9 Ų) . The primary differentiating factor lies in the substitution pattern on the phenyl ring, which is a critical driver of biological recognition and target binding. The LogP (partition coefficient) values, which influence permeability and solubility, are also identical at 1.38 . This indicates that while gross physicochemical parameters do not distinguish them, their isomeric nature is expected to result in distinct pharmacological profiles.

Physicochemical Properties Medicinal Chemistry Computational Chemistry

Fluorophenyl as Essential Pharmacophore for Triazine Antimicrobials

In a study synthesizing and evaluating 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines for antimicrobial activity, the structure-activity relationship (SAR) analysis explicitly demonstrated that the presence of a 3- or 4-fluorophenyl component directly attached to the triazine ring was essential for activity [1]. Compounds containing this structural feature exhibited significant activity against all selected organisms compared to control. While this specific study did not test the target compound (CAS 61709-00-0) itself, it provides class-level inference that the 4-fluorophenyl group is a privileged substructure for conferring antimicrobial activity, in contrast to unsubstituted phenyl or other non-fluorinated aryl groups which would likely show reduced or no activity.

Antimicrobial Structure-Activity Relationship (SAR) Medicinal Chemistry

Topoisomerase IIα Inhibition by Triazinones

The 4,6-substituted-1,3,5-triazin-2(1H)-one chemical class, to which the target compound belongs, has been identified as a promising series of catalytic inhibitors of human DNA topoisomerase IIα [1]. While specific IC50 data for the target compound (CAS 61709-00-0) is not available in the public domain, a related 4,6-substituted triazinone (4-benzyl-6-phenyl-1,3,5-triazin-2(1H)-one) demonstrated an IC50 of 48 µM in a topo IIα-mediated decatenation assay [2]. This provides a quantitative baseline for the class. The target compound, with its 4-fluorophenyl group at the 6-position, represents a key intermediate for structure-guided optimization to improve potency and selectivity over human kinases, as the substitution at position 6 is a primary site for enhancing activity [1].

Cancer Research Topoisomerase IIα Catalytic Inhibitor

Research-Grade Purity and Commercial Availability

The target compound is commercially available from multiple vendors with a standard purity of 97% [1]. This purity grade is typical for this class of building blocks and is suitable for most in vitro biological assays and preliminary SAR studies. While the 3-fluoro isomer (CAS 61709-01-1) is also available at similar purity , the 4-fluoro derivative (CAS 61709-00-0) is specifically referenced in the literature as a relevant scaffold for developing topoisomerase IIα inhibitors, making it a more directly literature-supported procurement choice for this therapeutic area [2]. No data on stability or solubility are available to differentiate it from its isomer.

Chemical Synthesis Medicinal Chemistry Compound Procurement

6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one: Research Applications


Topoisomerase IIα Inhibitor Lead Optimization

This compound serves as a strategic core scaffold for structure-guided optimization of 4,6-substituted-1,3,5-triazin-2(1H)-ones targeting the ATP-binding site of human DNA topoisomerase IIα. The 4-fluorophenyl group at position 6 is a key feature for further derivatization to enhance potency and selectivity, as highlighted by recent medicinal chemistry efforts in this area [1]. Researchers should use this compound to explore structure-activity relationships and improve upon the micromolar activity observed in early triazinone leads.

Comparative SAR: 4-Fluoro vs. 3-Fluoro Isomer

Given the identical physicochemical properties (MW, PSA, LogP) but differing spatial orientation of the fluorine atom compared to the 3-fluoro isomer (CAS 61709-01-1), this compound is an ideal tool for probing the steric and electronic requirements of a biological target's binding pocket . Parallel testing of both isomers can rapidly define the optimal substitution pattern for a new target, providing clear direction for lead optimization.

Antimicrobial Development: Fluorophenyl-Triazine Scaffold

SAR studies have identified a 3- or 4-fluorophenyl component attached to the triazine ring as essential for antimicrobial activity within this class [2]. This compound can be utilized as a starting point for the synthesis of new analogs to combat drug-resistant bacterial and fungal strains. Its 4-fluorophenyl group satisfies this key pharmacophoric requirement, making it a more promising starting point than non-fluorinated or 2-fluoro analogs.

Kinase Selectivity Profiling

A key challenge in developing ATP-competitive inhibitors is achieving selectivity across the kinome. Studies on 4,6-substituted-1,3,5-triazin-2(1H)-ones have included evaluation against a panel of human protein kinases to assess selectivity for topoisomerase IIα [1]. This compound can be used as a core template for creating focused libraries to profile against kinase panels, aiding in the discovery of selective chemical probes.

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